molecular formula C11H10F3N3 B2577627 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 205127-44-2

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2577627
CAS No.: 205127-44-2
M. Wt: 241.217
InChI Key: AIEGJLDTIFMPOT-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.

Scientific Research Applications

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antitumor, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Future Directions

The future directions for “3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” could involve further exploration of its potential applications in the agrochemical and medicinal chemistry industries . Additionally, more research could be conducted to investigate its synthesis, chemical reactions, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 4-trifluoromethylphenylhydrazine with 3-methyl-1H-pyrazol-5-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-4-2-8(3-5-9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGJLDTIFMPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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